(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane
Overview
Description
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane: is an organic compound with the molecular formula C13H11ClOS and a molecular weight of 250.74 g/mol This compound is known for its unique structure, which includes a chlorophenoxy group and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane typically involves the reaction of 4-chlorophenol with 4-chlorophenyl methyl sulfide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with a minimum purity of 95% .
Chemical Reactions Analysis
Types of Reactions:
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
In chemistry, (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of sulfur-containing compounds .
Biology:
In biological research, this compound is studied for its potential biological activities. It has been used in studies involving enzyme inhibition and protein interactions .
Medicine:
In the medical field, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry:
Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects . The compound’s unique structure allows it to interact with proteins and other biomolecules, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-Chlorophenyl methyl sulfone: This compound is a sulfone analog of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane and is used as an intermediate in the synthesis of sulfur-containing xenobiotics.
Chloromethyl 4-chlorophenyl sulfide: This compound is used as a starting reagent in various synthetic reactions and has similar chemical properties.
Uniqueness:
This compound is unique due to its combination of a chlorophenoxy group and a methylsulfane group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-chloro-4-(4-methylsulfanylphenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMMEFREXQZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431226 | |
Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225652-11-9 | |
Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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